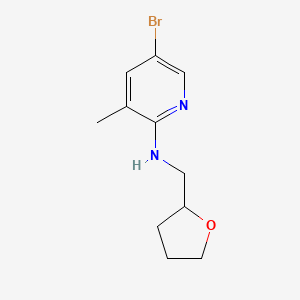

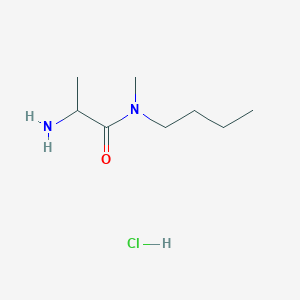

![molecular formula C11H15BrClNO B1525268 3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1220034-90-1](/img/structure/B1525268.png)

3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride

Übersicht

Beschreibung

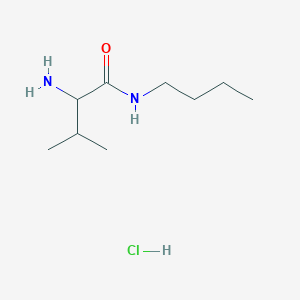

“3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15BrClNO . It has an average mass of 292.600 Da and a monoisotopic mass of 291.002533 Da .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, compounds can be obtained by coupling 2′-deoxyinosine with the corresponding 3R and 3S pyrrolidine-3-ol, in the presence of PyBOP and DIPEA in dry DMSO .Molecular Structure Analysis

The molecular structure of “3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen

Life Science Research

This compound is utilized in various life science research areas, including molecular biology and pharmacology. It serves as a building block for synthesizing more complex molecules that can interact with biological systems, aiding in the discovery of new drugs and therapeutic agents .

Material Science

In material science, “3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride” contributes to the development of new materials with potential applications in nanotechnology and coatings. Its properties can be harnessed to modify surface characteristics or create novel polymer structures .

Chemical Synthesis

As a reagent, this compound is pivotal in chemical synthesis, particularly in constructing pyrrolidine derivatives. These derivatives are crucial for synthesizing various pharmaceuticals and agrochemicals, showcasing the compound’s versatility in synthetic chemistry .

Chromatography

In chromatography, this compound can be used as a standard or reference material to help identify and quantify similar compounds within a mixture. Its distinct chemical signature allows for precise analytical measurements .

Analytical Chemistry

“3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride” plays a role in analytical chemistry as a precursor for developing analytical reagents. These reagents are essential for detecting specific ions or molecules in complex samples .

Biopharma Production

Within biopharmaceutical production, this compound may be involved in the synthesis of active pharmaceutical ingredients (APIs) or intermediates. Its role in creating APIs is critical for developing effective and safe medications .

Controlled Environment Solutions

This chemical is used in research environments that require controlled conditions, such as cleanrooms or laboratories specializing in sensitive biological experiments. It helps maintain the integrity of experimental conditions .

Advanced Battery Science

In the field of advanced battery science, “3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride” could be explored for its electrochemical properties, potentially contributing to the development of new types of batteries or improving existing ones .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(4-bromophenyl)methoxy]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKABXYFEUVVPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

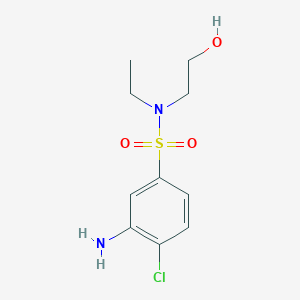

![3-[(3-Bromobenzyl)oxy]azetidine](/img/structure/B1525191.png)

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)